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molecular formula C12H14O B8591804 2-Propenal, 3-[4-(1-methylethyl)phenyl]-

2-Propenal, 3-[4-(1-methylethyl)phenyl]-

Cat. No. B8591804
M. Wt: 174.24 g/mol
InChI Key: MHGRIUPTPRZPJP-UHFFFAOYSA-N
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Patent
US04996365

Procedure details

A mixture of 250 g of 75% strength aqueous formic acid, 50 g of p-isopropylphenylethynylcarbinol and 0.5 g of hydroquinone is refluxed for 1 hour and then worked up as described in Example 1 to give 38 g (corresponding to 76% of theory) of p-isopropylcinnamaldehyde having a boiling point of 90°-95° C./0.06 mbar.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]#[C:11][CH2:12][OH:13])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].C1(C=CC(O)=CC=1)O>C(O)=O>[CH:1]([C:4]1[CH:5]=[CH:6][C:7]([CH:10]=[CH:11][CH:12]=[O:13])=[CH:8][CH:9]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)C#CCO
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 1 hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C=CC=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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